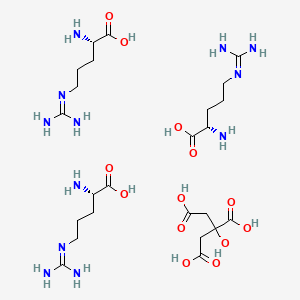

Arginine citrate

Description

Properties

CAS No. |

93923-89-8 |

|---|---|

Molecular Formula |

C24H50N12O13 |

Molecular Weight |

714.7 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/3C6H14N4O2.C6H8O7/c3*7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t3*4-;/m000./s1 |

InChI Key |

IHOWSFVYYZTGSY-FOIRCHMTSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Related CAS |

93778-35-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Arginine Citrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine, a semi-essential amino acid, is a critical component in numerous physiological processes, most notably as a precursor to the signaling molecule nitric oxide (NO). Its salt form with citric acid, arginine citrate (B86180), offers a stable and soluble compound for research in areas such as drug delivery, nutritional science, and cellular metabolism. This technical guide provides a comprehensive overview of the synthesis and characterization of arginine citrate, including detailed experimental protocols and quantitative data analysis. Furthermore, it elucidates the role of arginine in the nitric oxide signaling pathway, a key area of investigation for this compound.

Introduction

L-arginine plays a pivotal role in a variety of biological functions, including protein synthesis, immune response, and cell division. Its significance is further underscored by its role as the primary substrate for nitric oxide synthase (NOS) in the production of nitric oxide, a critical vasodilator and signaling molecule. The formation of arginine salts, such as this compound, can enhance the stability and solubility of arginine, making it more suitable for experimental and pharmaceutical applications. Citric acid, a tricarboxylic acid, readily reacts with the basic guanidinium (B1211019) group of arginine to form a salt.[1] This guide details the synthesis of this compound and the analytical techniques used to verify its structure and purity.

Synthesis of this compound

The synthesis of this compound is based on an acid-base reaction between L-arginine and citric acid in an aqueous solution, followed by crystallization. The stoichiometry of the reaction typically results in a 3:1 molar ratio of L-arginine to citric acid, as indicated by its molecular formula.[2][3]

Experimental Protocol: Synthesis of L-Arginine Citrate (3:1)

Materials:

-

L-Arginine (MW: 174.20 g/mol )

-

Citric Acid (anhydrous, MW: 192.12 g/mol )

-

Deionized water

-

Ethanol (B145695) (95%)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

-

Drying oven

Procedure:

-

Dissolution of Reactants:

-

In a 250 mL round-bottom flask, dissolve 5.22 g (0.03 mol) of L-arginine in 100 mL of deionized water. Gently warm the mixture on a heating mantle with continuous stirring to facilitate dissolution.

-

In a separate beaker, dissolve 1.92 g (0.01 mol) of citric acid in 50 mL of deionized water.

-

-

Reaction:

-

Slowly add the citric acid solution to the L-arginine solution while stirring continuously.

-

Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete salt formation.

-

-

Solvent Removal and Crystallization:

-

Concentrate the resulting solution using a rotary evaporator at a bath temperature of 50-60°C until the volume is reduced to approximately 30-40 mL.

-

Transfer the concentrated solution to a crystallizing dish.

-

Slowly add 100 mL of 95% ethanol to the concentrated aqueous solution to induce precipitation of the this compound salt.

-

Cover the dish and allow it to stand at 4°C overnight to promote complete crystallization.

-

-

Isolation and Drying:

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two small portions of cold 95% ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a drying oven at 60°C for 4-6 hours or until a constant weight is achieved.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Perform analytical characterization using FTIR, NMR, HPLC, and Mass Spectrometry.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

A summary of the key physicochemical properties of L-arginine citrate is presented in Table 1.

| Property | Value | Reference |

| CAS Registry Number | 93923-89-8 | [2] |

| Molecular Formula | C₆H₁₄N₄O₂ · ⅓C₆H₈O₇ (for 3:1 salt) | [2] |

| Molecular Weight | 714.7 g/mol (for 3:1 salt) | [3] |

| Appearance | White crystalline powder | |

| Melting Point | 135 °C | [2] |

| Solubility | Soluble in water | [1] |

Table 1: Physicochemical Properties of L-Arginine Citrate.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum of the salt will show characteristic peaks from both arginine and citric acid, with shifts indicating salt formation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400-3200 | O-H and N-H stretching | [4] |

| ~2950-2850 | C-H stretching | [5] |

| ~1730-1700 | C=O stretching (from citric acid carboxyl groups) | [4] |

| ~1680-1640 | C=N stretching (from arginine guanidinium group) | [4] |

| ~1640-1550 | N-H bending | [4] |

| ~1400 | C-O stretching / O-H bending |

Table 2: Expected FTIR Peak Assignments for this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The spectra will confirm the presence of both arginine and citrate moieties.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment | Reference |

| ~3.7 | α-CH (Arginine) | [6][7] |

| ~3.2 | δ-CH₂ (Arginine) | [6][7] |

| ~2.7-2.9 | CH₂ (Citric Acid) | [8] |

| ~1.9 | β-CH₂ (Arginine) | [6][7] |

| ~1.7 | γ-CH₂ (Arginine) | [6][7] |

Table 3: Expected ¹H NMR Chemical Shifts for this compound in D₂O.

Chromatographic and Mass Spectrometric Analysis

HPLC and mass spectrometry are employed to assess the purity of the synthesized this compound and to confirm its molecular weight.

A reverse-phase HPLC method can be used to determine the purity of the this compound.

Experimental Protocol: HPLC Analysis

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Column: C18 reverse-phase column.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or fluorescence detection after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[9]

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase.

-

Injection and Analysis: Inject the sample and analyze the chromatogram for the presence of impurities.

Mass spectrometry is used to confirm the molecular weight of the this compound salt.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like this compound.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Ions: In positive ion mode, peaks corresponding to the protonated arginine molecule [C₆H₁₅N₄O₂]⁺ (m/z 175.12) would be expected. In negative ion mode, peaks for the deprotonated citrate molecule [C₆H₇O₇]⁻ (m/z 191.02) would be observed.

Biological Context: Arginine and Nitric Oxide Signaling

This compound is of significant interest to researchers due to the central role of arginine in the nitric oxide (NO) signaling pathway. NO is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune regulation.[10]

Caption: The L-Arginine-Nitric Oxide signaling pathway.

The synthesis of NO from L-arginine is catalyzed by nitric oxide synthase (NOS). This reaction also produces L-citrulline. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP levels leads to the activation of protein kinase G (PKG), resulting in a cascade of events that ultimately causes smooth muscle relaxation and vasodilation.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided protocols for synthesis, spectroscopic analysis, and chromatographic separation offer researchers a solid foundation for producing and verifying this important compound for their studies. Understanding the synthesis and properties of this compound is crucial for its application in investigating the multifaceted roles of arginine in biological systems, particularly in the context of nitric oxide signaling and its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C24H50N12O13 | CID 71587350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. L(+)-Arginine(74-79-3) 1H NMR spectrum [chemicalbook.com]

- 7. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of Oral l-Arginine and l-Citrulline Supplementation on Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Arginine Citrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of arginine citrate (B86180) powder. Due to the limited availability of specific experimental data for arginine citrate in publicly accessible literature, this guide synthesizes information on its constituent components, L-arginine and citric acid, to infer its likely characteristics. Furthermore, it details the essential experimental protocols required for a thorough physicochemical characterization of this compound powder, providing a roadmap for researchers in this area.

Chemical and Physical Properties

This compound is an organic salt formed from the reaction of the basic amino acid L-arginine and the weak organic acid, citric acid. The resulting salt can exist in different stoichiometric ratios, with di-L-arginine citrate and tri-L-arginine citrate being common forms.[1] The properties of the salt are influenced by the properties of its individual components.

| Property | L-Arginine | Citric Acid (Anhydrous) | This compound (Tri-L-arginine citrate) |

| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₈O₇ | C₂₄H₅₀N₁₂O₁₃[2] |

| Molecular Weight | 174.20 g/mol [3] | 192.12 g/mol | 714.7 g/mol [1][2] |

| Appearance | White crystalline powder[3] | Colorless crystals or white, crystalline powder | Expected to be a white crystalline powder |

| Melting Point | Decomposes at ~244 °C[3] | ~153 °C | A predicted eutectic melting point for a mixture is ~152.25 °C[4] |

| pKa | pKa₁ = 2.17 (α-carboxyl)pKa₂ = 9.04 (α-amino)pKa₃ = 12.48 (guanidinium) | pKa₁ = 3.13pKa₂ = 4.76pKa₃ = 6.40 | The pH of an aqueous solution is acidic, around 3.5 |

Solubility Profile

The solubility of this compound is expected to be high in aqueous solutions, given the high solubility of both L-arginine and citric acid in water. The pH of the solution will significantly influence the ionization state of both molecules and thus the overall solubility.

| Solvent | L-Arginine Solubility | Citric Acid Solubility | This compound Expected Solubility |

| Water | 148.7 g/L at 20°C[1][5] | 1809 g/L at 30°C[1] | High, influenced by temperature and pH |

| Ethanol | Sparingly soluble | Moderately soluble (~76 g/100g )[1] | Expected to be sparingly to moderately soluble |

| Methanol | Information not readily available | Information not readily available | Expected to be sparingly soluble |

| DMSO | Soluble (as hydrochloride salt, ~5 mg/mL)[1] | Information not readily available | Expected to be soluble |

Experimental Protocols

A thorough physicochemical characterization of this compound powder would involve the following key experiments.

Solubility Determination

Methodology: The equilibrium solubility of this compound powder can be determined using the shake-flask method.

-

Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., water, ethanol, methanol, buffered solutions at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the suspensions to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

Thermal Analysis (DSC/TGA)

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal decomposition, and presence of any polymorphic transitions.

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically 3-5 mg) into an aluminum DSC pan.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events corresponding to melting, crystallization, or decomposition.

-

TGA Analysis: Place a slightly larger sample (typically 5-10 mg) into a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The TGA thermogram will show mass loss as a function of temperature, indicating decomposition or loss of volatiles.

Hygroscopicity Assessment

Methodology: Dynamic Vapor Sorption (DVS) is employed to determine the moisture sorption and desorption characteristics of the powder.

-

Sample Preparation: Place a known mass of this compound powder into the DVS instrument sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

-

Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. At each RH step, the instrument records the change in mass until equilibrium is reached. The resulting plot of mass change versus RH is the moisture sorption-desorption isotherm.

Dissolution Rate

Methodology: The intrinsic dissolution rate (IDR) can be determined using a USP rotating disk apparatus (USP Apparatus 2).

-

Compact Preparation: Compress a known amount of this compound powder into a compact of a specific surface area using a hydraulic press.

-

Dissolution Test: Mount the compact in the rotating disk holder and immerse it in a dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer at pH 6.8) maintained at 37 °C. Rotate the disk at a constant speed (e.g., 100 rpm).

-

Sampling and Analysis: Withdraw samples of the dissolution medium at predetermined time intervals and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The dissolution rate is determined from the slope of the linear portion of the concentration versus time plot.

Crystallinity and Polymorphism

Methodology: X-ray Powder Diffraction (XRPD) is the primary technique for assessing the crystallinity and identifying the polymorphic form of the powder.

-

Sample Preparation: Place a sufficient amount of the this compound powder onto a sample holder.

-

Data Acquisition: Mount the sample holder in the XRPD instrument. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The resulting diffractogram will show sharp peaks for a crystalline material or a broad halo for an amorphous substance. The peak positions and intensities serve as a fingerprint for the specific crystalline form.

Signaling Pathways and Logical Relationships

The formation of this compound involves an acid-base reaction between the guanidinium (B1211019) group of arginine and the carboxylic acid groups of citric acid. This interaction is fundamental to the salt's properties.

The physicochemical properties of this compound powder are interconnected. For instance, its crystal structure will directly influence its solubility, dissolution rate, and hygroscopicity.

Conclusion

While specific quantitative data for this compound powder remains elusive in the public domain, this guide provides a robust framework for its characterization. By understanding the properties of its constituent parts and employing the detailed experimental protocols outlined, researchers and drug development professionals can effectively evaluate and control the quality and performance of this compound powder in their formulations. Further investigation to generate specific experimental data for this promising compound is highly encouraged.

References

- 1. Buy this compound | 93923-89-8 [smolecule.com]

- 2. This compound | C24H50N12O13 | CID 71587350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unravelling the nature of citric acid: l -arginine:water mixtures: the bifunctional role of water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04992A [pubs.rsc.org]

- 5. L(+)-Arginine | 74-79-3 [chemicalbook.com]

Arginine Citrate in Endothelial Cells: A Technical Guide to the Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a semi-essential amino acid, is a critical substrate for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the vascular endothelium. NO is a pivotal signaling molecule that governs vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion, thereby maintaining cardiovascular homeostasis. Arginine citrate (B86180) is a salt form of L-arginine, utilized to enhance its formulation properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which L-arginine exerts its effects on endothelial cells. It details the cellular transport of L-arginine, the intricacies of the eNOS activation pathway, downstream signaling events, and the metabolic context provided by the citrate moiety. This document consolidates quantitative data from key studies, provides detailed experimental protocols for assessing the pathway, and visualizes the core mechanisms using signaling and workflow diagrams.

Introduction: The Role of L-Arginine and its Citrate Salt

The vascular endothelium is a dynamic interface that regulates blood fluidity, vascular tone, and inflammatory responses. A key mediator of these functions is nitric oxide (NO), a gaseous signaling molecule synthesized from the amino acid L-arginine.[1] Endothelial dysfunction, characterized by impaired NO bioavailability, is an early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis and hypertension.[2]

L-arginine supplementation has been investigated as a therapeutic strategy to restore endothelial function by providing the necessary substrate for eNOS.[2] Arginine is available in various salt forms, including arginine citrate. While the primary biological activity resides in the L-arginine molecule, the citrate salt is employed to improve physicochemical properties such as solubility and stability in formulations. Citrate itself is a central metabolite in cellular energy production via the Krebs cycle and can influence metabolic pathways, though it does not directly participate in the eNOS signaling cascade.[3]

This guide focuses on the well-established mechanism of L-arginine in endothelial cells, which is the basis for the action of this compound.

Core Mechanism of Action in Endothelial Cells

The journey from extracellular this compound to intracellular NO-mediated signaling involves several distinct stages: cellular uptake, enzymatic conversion by eNOS, and downstream signal transduction.

Cellular Uptake of L-Arginine

The cationic nature of L-arginine necessitates carrier-mediated transport across the endothelial cell membrane. This process is primarily facilitated by the high-affinity cationic amino acid transporter-1 (CAT-1), a member of the SLC7A1 gene family.[4][5] CAT-1 is responsible for 70-95% of L-arginine uptake in endothelial cells.[5][6] Other transport systems, such as system y+L, also contribute to a lesser extent.[4] The co-localization of CAT-1 and eNOS within specialized plasma membrane microdomains called caveolae creates a functional complex that channels extracellular L-arginine directly to the enzyme.[7] This spatial arrangement is thought to be a solution to the "arginine paradox," where supplemental L-arginine enhances NO production despite high intracellular arginine concentrations that should theoretically saturate eNOS.[1]

The Endothelial Nitric Oxide Synthase (eNOS) Pathway

Once inside the cell, L-arginine serves as the substrate for eNOS. In a two-step oxidation reaction, eNOS converts L-arginine and molecular oxygen into L-citrulline and NO.[1] This reaction is dependent on several essential cofactors:

-

NADPH (Nicotinamide Adenine Dinucleotide Phosphate): Acts as an electron donor.

-

FAD (Flavin Adenine Dinucleotide) and FMN (Flavin Mononucleotide): Serve as electron carriers within the eNOS reductase domain.

-

Tetrahydrobiopterin (BH4): A critical cofactor that facilitates the coupling of oxygen reduction to L-arginine oxidation. BH4 deficiency leads to "eNOS uncoupling," where the enzyme produces superoxide (B77818) anions (O₂⁻) instead of NO.[1]

Upstream Regulation and Activation of eNOS

eNOS activity is tightly regulated by a complex interplay of protein-protein interactions and post-translational modifications, primarily calcium signaling and phosphorylation.

-

Calcium/Calmodulin-Dependent Activation: Agonists such as bradykinin (B550075) and acetylcholine (B1216132) bind to their respective G-protein coupled receptors on the endothelial cell surface, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium binds to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates eNOS.

-

Phosphorylation-Dependent Activation: eNOS activity is also regulated by phosphorylation at key serine (Ser) and threonine (Thr) residues.

-

Activating Phosphorylation: Shear stress from blood flow and growth factors like VEGF activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt (also known as Protein Kinase B) phosphorylates eNOS at Ser1177 (human sequence), which enhances enzyme activity.[8] Another kinase, AMP-activated protein kinase (AMPK), can also phosphorylate this site.[9]

-

Inhibitory Phosphorylation: Phosphorylation at Thr495 is generally considered inhibitory and is mediated by kinases such as Protein Kinase C (PKC).[8]

-

Downstream Effects of Nitric Oxide

As a small, lipophilic molecule, NO readily diffuses from the endothelial cell into adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium in the VSMC and ultimately causing smooth muscle relaxation (vasodilation).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and a typical experimental workflow.

Caption: L-Arginine Signaling Pathway in Endothelial Cells.

Caption: Experimental Workflow for NO Production Analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the L-arginine pathway in endothelial cells.

Table 1: L-Arginine Transport Kinetics in Endothelial Cells

| Transporter System | Cell Type | Apparent K_m (μM) | V_max (pmol/mg protein/min) | Reference |

| System y+ (CAT-1) | Porcine Pulmonary Artery EC | 304 ± 23 | 1358 ± 68 (converted from 30s) | [3] |

| System y+L | Human Umbilical Vein EC (HUVEC) | 42 | Not specified | [4] |

| CAT-1 | Human Embryonic Kidney (HEK) cells | 519 | Not specified | [4] |

| Control EC | Bovine Aortic EC | Not specified | 30.0 ± 2.7 | [10] |

| Arginine-Deprived EC | Bovine Aortic EC | Not specified | 30.6 ± 2.1 | [10] |

Table 2: Effects of L-Arginine on eNOS Activity and NO Production

| Parameter | Condition | Cell/Model Type | Result | Reference |

| eNOS Phosphorylation (Ser1179) | CAT-1 Overexpression | Bovine Aortic EC | 1.75 ± 0.13-fold increase | [6] |

| eNOS Phosphorylation (Ser635) | CAT-1 Overexpression | Bovine Aortic EC | 2.90 ± 0.49-fold increase | [6] |

| NO Production (Nitrite) | Acute L-arginine (0.5 mM, 30 min) | Human Endothelial Cells | Significant increase | [11] |

| NO Production (Nitrite) | Chronic L-arginine (0.5 mM, 7 days) | Human Endothelial Cells | Significant decrease (eNOS uncoupling) | [11] |

| NO Production (Nitrite) | L-arginine (100 µM, 120h) | Thymus-derived EC | 62.68% increase vs. untreated | |

| Plasma L-arginine | 16 g/day for 14 days | Healthy older adults | 57.4 ± 5.0 µM (placebo) to 114.9 ± 11.6 µM |

Detailed Experimental Protocols

Protocol for Human Umbilical Vein Endothelial Cell (HUVEC) Culture

This protocol outlines the basic steps for culturing HUVECs, a common model for studying endothelial function.

-

Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin/EDTA Solution (0.05% Trypsin)

-

T-75 culture flasks, coated with an attachment factor (e.g., gelatin, collagen).

-

Sterile serological pipettes, centrifuge tubes.

-

-

Procedure:

-

Thawing Cells: Quickly thaw the cryovial of HUVECs in a 37°C water bath until a small amount of ice remains. Decontaminate the vial with 70% alcohol.

-

Plating: Carefully transfer the cells into a 15 mL centrifuge tube containing 5-10 mL of pre-warmed Endothelial Cell Growth Medium. Centrifuge at 220 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh growth medium.

-

Seeding: Transfer the cell suspension to a coated T-75 flask. A recommended seeding density is 5,000 - 10,000 cells/cm².

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Change the medium every 2-3 days. When cells reach 80-90% confluence, passage them by washing with HBSS, briefly incubating with Trypsin/EDTA to detach the cells, neutralizing with growth medium, and re-seeding into new flasks. Experiments are typically performed on cells between passages 2 and 6.[1]

-

Protocol for Nitric Oxide Measurement (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

-

Materials:

-

Cell culture supernatant (collected from treated HUVECs).

-

Griess Reagent: Typically a two-part solution. Part A: Sulfanilamide in phosphoric acid. Part B: N-(1-naphthyl)ethylenediamine (NEDD) in water. These are often mixed 1:1 immediately before use.

-

Sodium Nitrite (NaNO₂) standard solution (e.g., 100 µM).

-

Culture medium (used for standard curve dilution).

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

-

-

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard in fresh culture medium to create standards ranging from 0 to 100 µM.

-

Sample Plating: Pipette 50 µL of each standard and 50 µL of each cell culture supernatant sample into separate wells of the 96-well plate.

-

Reagent Addition: Add 50 µL of freshly prepared Griess Reagent to each well.

-

Incubation: Gently shake the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.

-

Measurement: Read the absorbance of each well at 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. concentration) and use the resulting linear equation to calculate the nitrite concentration in the unknown samples.

-

Protocol for eNOS Activity Assay (Radiolabeled Arginine Conversion)

This assay directly measures eNOS enzyme activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Materials:

-

Endothelial cell lysate.

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Cofactors: NADPH, CaCl₂, Calmodulin.

-

Substrate: L-[³H]arginine.

-

Stop Buffer (e.g., HEPES buffer, pH 5.5, containing EDTA).

-

Equilibrated Dowex 50W-X8 cation exchange resin (Na⁺ form).

-

Spin columns.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing the cell lysate, reaction buffer, cofactors, and L-[³H]arginine. For a negative control, prepare a parallel reaction containing an eNOS inhibitor like L-NAME.

-

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

-

Stopping the Reaction: Stop the reaction by adding ice-cold Stop Buffer. The EDTA in the buffer chelates Ca²⁺, inhibiting eNOS.

-

Separation of Substrate and Product: Add a slurry of Dowex resin to each tube. The positively charged L-[³H]arginine binds to the negatively charged resin, while the neutral L-[³H]citrulline remains in the supernatant.

-

Elution: Transfer the mixture to a spin column and centrifuge. The eluate, containing the L-[³H]citrulline, is collected.

-

Quantification: Add the eluate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: The amount of L-[³H]citrulline produced is proportional to the eNOS activity in the lysate. Activity is typically expressed as pmol of L-citrulline formed per minute per mg of protein.[2]

-

Conclusion

The mechanism of action of this compound in endothelial cells is fundamentally the mechanism of its active component, L-arginine. This involves a sophisticated and highly regulated pathway beginning with specific transport into the cell, followed by enzymatic conversion to nitric oxide by eNOS, a process governed by calcium and phosphorylation signals. The resulting NO is a potent vasodilator and cytoprotective molecule essential for vascular health. Understanding these intricate details is paramount for researchers and developers aiming to leverage L-arginine supplementation as a therapeutic strategy for cardiovascular diseases characterized by endothelial dysfunction. The quantitative data and detailed protocols provided herein serve as a comprehensive resource for the scientific community to further investigate and harness this critical signaling pathway.

References

- 1. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine and endothelial and vascular health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20110236508A1 - L-arginine-based formulation for oral absorption - Google Patents [patents.google.com]

- 4. rupress.org [rupress.org]

- 5. getmymettle.com [getmymettle.com]

- 6. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. mdpi.com [mdpi.com]

- 9. US20160088864A1 - Liquid or semi-liquid pharmaceutical, dietary or food composition free of bitterness containing an arginine salt - Google Patents [patents.google.com]

- 10. Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Arginine Citrate in vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine, a semi-essential amino acid, and citrate (B86180), a key intermediate in cellular metabolism, are both crucial molecules in a variety of physiological processes. While often studied independently, their combination as arginine citrate presents a unique formulation with potential applications in nutritional supplementation and therapeutics. Understanding the cellular uptake and subsequent metabolic fate of arginine and citrate is paramount for elucidating their synergistic or independent effects at the cellular level. This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of arginine and citrate, drawing upon established research to infer the behavior of this compound as a combined entity.

Cellular Uptake Mechanisms

The entry of arginine and citrate into the cell is mediated by specific transporter proteins embedded in the plasma membrane. As this compound likely dissociates into arginine and citrate ions in aqueous cell culture media, their uptake is expected to occur via their respective transport systems.

Arginine Transport

The cellular uptake of arginine, a cationic amino acid, is primarily facilitated by the Solute Carrier (SLC) superfamily of transporters, specifically the cationic amino acid transporters (CATs) belonging to the SLC7 family.[1][2][3] These transporters exhibit distinct kinetic properties and tissue distribution.

-

System y+: This is the principal transport system for cationic amino acids, including arginine. It is characterized by its Na+-independence.[2][3] CAT-1 (SLC7A1) is a high-affinity transporter ubiquitously expressed and is responsible for the majority of arginine uptake in many cell types, including endothelial cells.[1] CAT-2 (SLC7A2) is an inducible, lower-affinity transporter.[1]

-

System y+L: This system mediates the transport of cationic amino acids and neutral amino acids, functioning as an exchanger.[1]

Citrate Transport

Citrate, a tricarboxylic acid, is transported across the plasma membrane by members of the SLC13 family of sodium-coupled carboxylate transporters.

-

Na+/Citrate Cotransporter (NaCT): Also known as SLC13A5, this transporter mediates the sodium-dependent uptake of citrate from the extracellular space into the cytoplasm.[4][5] This transporter is particularly relevant in liver cells and neurons.[4]

Intracellular Metabolism

Once inside the cell, arginine and citrate are directed into distinct and vital metabolic pathways.

Arginine Metabolism

Arginine serves as a precursor for a multitude of bioactive molecules, and its metabolic fate is largely determined by the enzymatic machinery present in a given cell type.[6][7]

-

Nitric Oxide (NO) Synthesis: Arginine is the substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide (NO) and citrulline.[8][9][10] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[8]

-

Urea Cycle: In the liver, arginase hydrolyzes arginine to ornithine and urea, the latter being a primary mechanism for nitrogen waste disposal.[7][9] Ornithine can be further metabolized to polyamines, which are essential for cell proliferation.[7]

-

Creatine Synthesis: Arginine is a precursor for the synthesis of creatine, a molecule vital for energy buffering in tissues with high energy demands, such as muscle and brain.[6]

-

Protein Synthesis: Like all amino acids, arginine is a fundamental building block for protein synthesis.[7]

Citrate Metabolism

Citrate is a central node in cellular metabolism, linking carbohydrate and fatty acid metabolism.[11][12]

-

Krebs Cycle (Tricarboxylic Acid Cycle): In the mitochondrial matrix, citrate is a key intermediate of the Krebs cycle, a series of reactions that generate ATP and reducing equivalents (NADH and FADH2) for cellular energy production.[12][13][14][15]

-

Fatty Acid Synthesis: Citrate is exported from the mitochondria to the cytosol, where it is cleaved by ATP citrate lyase to generate acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[11][12][16]

-

Allosteric Regulation: Cytosolic citrate acts as an allosteric regulator of key enzymes in glycolysis, such as phosphofructokinase, thereby providing a feedback mechanism between the Krebs cycle and glucose metabolism.[11][13]

Signaling Pathways

Both arginine and citrate, or their metabolic derivatives, can act as signaling molecules, influencing various cellular processes.

Arginine-Mediated Signaling

-

mTOR Pathway: Arginine is known to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[17]

-

GPRC6A-ERK1/2 and PI3K/Akt Pathway: L-arginine (B1665763) has been shown to stimulate fibroblast proliferation through the G protein-coupled receptor GPRC6A, leading to the activation of the ERK1/2 and PI3K/Akt signaling cascades.[18]

Citrate-Mediated Signaling

-

Epigenetic Regulation: Cytosolic citrate, as a precursor for acetyl-CoA, influences histone acetylation, an important epigenetic modification that regulates gene expression.[19]

-

Immune Cell Modulation: Citrate has emerged as a key immunometabolite, influencing the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[14]

Quantitative Data

The following tables summarize key quantitative data related to the cellular uptake and metabolism of arginine and citrate from various in vitro studies.

Table 1: Kinetic Parameters of Arginine and Citrate Transporters

| Transporter | Substrate | Cell Type | K_m (µM) | V_max (pmol/10^5 cells/5 min) | Reference(s) |

| CAT-1 (y+) | L-Arginine | Human Umbilical Vein Endothelial Cells (HUVECs) | 42 | Not Reported | [1] |

| System y+ | L-Arginine | Peripheral Blood Mononuclear Cells (PBMCs) - Control | Not Reported | 49.8 ± 7.1 | [13] |

| System y+ | L-Arginine | Peripheral Blood Mononuclear Cells (PBMCs) - Heart Failure | Not Reported | 10.1 ± 1.3 | [13] |

| NaCT (SLC13A5) | Citrate | Human Liver Cells (inferred) | ~600 - 6000 | Not Reported | [20] |

Table 2: Kinetic Parameters of Key Metabolic Enzymes

| Enzyme | Substrate | Source | K_m (µM) | Reference(s) |

| Endothelial Nitric Oxide Synthase (eNOS) | L-Arginine | Endothelial Cells | ~3 | [2] |

| Arginase I | L-Arginine | Rat Liver | 2,000 - 10,000 | [9] |

| Citrate Synthase | Acetyl-CoA | Not Specified | Not Reported | [13] |

| ATP Citrate Lyase | Citrate | Not Specified | Not Reported | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of arginine and citrate cellular uptake and metabolism.

Protocol for Measuring Arginine Uptake using Radiolabeled L-Arginine

This protocol is adapted from studies investigating amino acid transport.[3][10]

Materials:

-

Cultured cells (e.g., endothelial cells, macrophages) grown to confluence in 24-well plates.

-

Krebs-Henseleit buffer or similar physiological salt solution.

-

[³H]L-arginine or [¹⁴C]L-arginine.

-

Unlabeled L-arginine and L-lysine.

-

Cell lysis buffer (e.g., 0.1% Triton X-100).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Preparation: Wash the confluent cell monolayers twice with ice-cold Krebs-Henseleit buffer.

-

Incubation: Add pre-warmed Krebs-Henseleit buffer containing a known concentration of radiolabeled L-arginine to each well. For competition experiments, include a high concentration of unlabeled L-arginine or L-lysine.

-

Time Course: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold Krebs-Henseleit buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration in a parallel set of wells to normalize the uptake data (e.g., counts per minute per milligram of protein).

Protocol for 13C Metabolic Flux Analysis of Arginine Metabolism

This protocol provides a general framework for tracing the metabolic fate of arginine using stable isotopes.[12][17][21][22]

Materials:

-

Cultured cells of interest.

-

Cell culture medium specifically lacking arginine.

-

[U-¹³C₆]-L-arginine.

-

Metabolite extraction buffer (e.g., 80% methanol).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Cell Culture and Labeling: Culture cells in standard medium until they reach the desired confluence. Then, switch to the arginine-free medium supplemented with a known concentration of [U-¹³C₆]-L-arginine.

-

Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), rapidly quench metabolism by aspirating the medium and adding ice-cold metabolite extraction buffer.

-

Metabolite Extraction: Scrape the cells in the extraction buffer and collect the cell suspension. Centrifuge to pellet the cell debris and collect the supernatant containing the intracellular metabolites.

-

LC-MS Analysis: Analyze the extracted metabolites using LC-MS to identify and quantify the ¹³C-labeled isotopologues of arginine and its downstream metabolites (e.g., citrulline, ornithine, proline).

-

Data Analysis: Use specialized software to analyze the mass isotopomer distribution and calculate the metabolic fluxes through the different arginine metabolic pathways.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro evidence for ACh-stimulated L-arginine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Citrate transport and metabolism in mammalian cells: prostate epithelial cells and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Krebs cycle does not cycle in vitro [ruf.rice.edu]

- 8. There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization | Semantic Scholar [semanticscholar.org]

- 10. Regulation of nitric oxide production by arginine metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 22. repositorium.uminho.pt [repositorium.uminho.pt]

Spectroscopic Exploration of Arginine-Citric Acid Interactions in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the amino acid L-arginine and the organic acid citric acid in aqueous solutions is of significant interest in various fields, including pharmaceuticals, food science, and materials science. Understanding the nature of these interactions at a molecular level is crucial for controlling the physicochemical properties of formulations, such as solubility, stability, and bioavailability. Spectroscopic techniques offer powerful, non-invasive tools to probe these interactions. This technical guide provides an in-depth overview of the application of various spectroscopic methods for the analysis of arginine and citric acid interactions in solution, complete with experimental protocols, quantitative data summaries, and visual representations of workflows and interaction mechanisms.

The primary interactions between arginine and citric acid in an aqueous environment are driven by hydrogen bonding and ionic forces.[1][2][3] The presence of water plays a critical role, mediating these interactions and leading to the formation of a complex hydrogen-bonding network.[1][4][5] Upon the addition of water to a mixture of citric acid and L-arginine, the pH becomes acidic (around 3.5), leading to the formation of charged species: the protonated form of L-arginine ([L-arg]+) and the deprotonated form of citric acid ([H2Cit]-).[1][2][3] Spectroscopic evidence, particularly from FTIR and NMR, suggests that a water-mediated formation of charged species and subsequent interactions, rather than direct salt formation, is the predominant mechanism.[1][3][5]

Spectroscopic Methodologies and Data Analysis

A multi-faceted spectroscopic approach is essential for a comprehensive understanding of the arginine-citric acid system. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the structural changes and bonding environments of the molecules upon interaction. UV-Visible (UV-Vis) and Fluorescence spectroscopy can also be employed to study these interactions, although they are more commonly used for systems involving chromophores or fluorophores.

Experimental Workflow: Spectroscopic Analysis

The general workflow for the spectroscopic analysis of arginine and citric acid interactions is outlined below.

Caption: General experimental workflow for the spectroscopic analysis of arginine-citric acid interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and probing changes in their vibrational modes due to intermolecular interactions. In the arginine-citric acid system, FTIR is particularly useful for studying the involvement of carboxyl, amine, and hydroxyl groups in hydrogen bonding.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions with varying molar ratios of L-arginine, citric acid, and water. A typical starting point is a 1:1:7 molar ratio of citric acid:L-arginine:water.[5] For comparison, prepare solutions of L-arginine in water and citric acid in water at similar concentrations and pH values.[6]

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid samples.

-

Data Acquisition: Record spectra in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before each sample measurement.

-

Data Analysis: Identify the characteristic vibrational bands for the functional groups of arginine and citric acid. Analyze the shifts in peak positions and changes in peak broadening upon mixing to infer the nature of the interactions.[6]

Quantitative Data Summary:

The interaction between arginine and citric acid in water leads to noticeable shifts in the vibrational frequencies of key functional groups. These shifts are indicative of the formation of a hydrogen-bonding network.[1]

| Functional Group | Molecule | Wavenumber (cm⁻¹) - Pure/Binary | Wavenumber (cm⁻¹) - Ternary Mixture | Interpretation of Shift |

| N-H Stretching (Guanidinium & Amine) | L-Arginine | 3357, 3302 (sharp peaks in solid) | ~3323 (broadened) | Broadening indicates involvement in hydrogen bonding and charge delocalization.[6] |

| O-H Stretching (Carboxyl) | L-Arginine | 3057 | Shifts to higher frequencies | Indicates establishment of hydrogen bonding with the surrounding medium.[6] |

| O-H Stretching (Carboxyl) | Citric Acid | 3297 | Broadened and shifted to ~3340 | Indicates strong hydrogen bonding interactions with water and arginine.[5][6] |

| C=O Stretching (Carboxyl) | Citric Acid | 1719 | No significant new vibrations | The absence of new vibrations refutes the hypothesis of simple salt formation.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an excellent tool for studying intermolecular interactions in solution. 1H NMR can detect changes in the chemical shifts of protons involved in hydrogen bonding, while 2D NOESY experiments can reveal spatial proximities between protons of different molecules.

Experimental Protocol:

-

Sample Preparation: Prepare solutions as described for FTIR, using a deuterated solvent (e.g., D₂O) or adding a small amount of a deuterated solvent (e.g., DMSO-d6) for locking.[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

1H NMR: Acquire standard one-dimensional proton NMR spectra for all samples.

-

2D NOESY: Record two-dimensional Nuclear Overhauser Effect Spectroscopy spectra for the ternary mixtures to identify intermolecular spatial correlations.[5]

-

-

Data Analysis: Compare the chemical shifts of protons in the ternary mixture with those in the binary solutions of arginine-water and citric acid-water.[7] Analyze the cross-peaks in the 2D NOESY spectra to confirm intermolecular interactions.[8]

Quantitative Data Summary:

NMR spectra support the formation of a distinct hydrogen-bonding network in the ternary mixture of citric acid, L-arginine, and water, which is different from the binary systems.[1][3]

| Proton | Molecule | Chemical Shift (ppm) - Binary | Chemical Shift (ppm) - Ternary Mixture | Interpretation of Shift |

| Hα (Cα-H) | L-Arginine | Varies with pH | Shift observed | Indicates changes in the electronic environment around the chiral center. |

| Methylene Protons | Citric Acid | Varies with pH | Shift observed | Suggests interaction involving the carboxyl groups. |

Note: Specific chemical shift values are highly dependent on concentration, pH, and temperature, and thus are presented qualitatively. The key finding is the significant change in the spectral pattern in the ternary mixture compared to the individual components in water.

Proposed Interaction Mechanism

The spectroscopic data collectively suggest a "water-mediator" effect where water facilitates the formation of charged species ([H2Cit]⁻ and [L-arg]⁺) which then interact through a complex hydrogen bond network.[1] FTIR data argue against simple salt formation.[3][5]

Caption: Proposed mechanism of interaction between arginine and citric acid in an aqueous solution.

Conclusion

The spectroscopic analysis of arginine and citric acid interactions in solution reveals a complex interplay of hydrogen bonding and ionic forces, significantly mediated by the presence of water. FTIR and NMR spectroscopy are particularly powerful tools for elucidating the nature of these interactions. The data from these techniques indicate the formation of a robust hydrogen-bonding network involving the charged forms of both molecules, rather than the formation of a simple salt. This detailed molecular-level understanding is critical for the rational design and development of products in the pharmaceutical and other industries where these components are utilized. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical system.

References

- 1. researchgate.net [researchgate.net]

- 2. Unravelling the nature of citric acid:l-arginine:water mixtures: the bifunctional role of water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Unravelling the nature of citric acid:L-arginine:water mixtures: the bifunctional role of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.unl.pt [research.unl.pt]

- 5. Unravelling the nature of citric acid: l -arginine:water mixtures: the bifunctional role of water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04992A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Arginine Citrate: A Preclinical In-depth Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, a semi-essential amino acid, is a critical substrate for a multitude of physiological processes, most notably as the precursor to the signaling molecule nitric oxide (NO). The production of NO is essential for maintaining vascular tone, immune responses, and neurotransmission. Due to its central role in these pathways, arginine supplementation has been a subject of extensive preclinical research across a spectrum of disease models. Arginine citrate (B86180), as a salt of arginine, is investigated for its potential to enhance arginine's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the preclinical evidence for arginine's therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The Arginine-Nitric Oxide Pathway

The primary mechanism by which arginine exerts its therapeutic effects is through its conversion to nitric oxide by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). In the vasculature, eNOS in endothelial cells metabolizes L-arginine (B1665763) to L-citrulline and NO. The produced NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. This pathway is fundamental to the regulation of blood pressure and blood flow.

Therapeutic Applications in Preclinical Models

Cardiovascular Diseases

Arginine supplementation has been extensively studied in preclinical models of cardiovascular disease, primarily for its vasodilatory and blood pressure-lowering effects.

Quantitative Data from Preclinical Cardiovascular Studies

| Animal Model | Arginine Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10 g/L in drinking water | 1 week | - Plasma L-arginine increased to levels comparable to normotensive WKY rats. - Myocardial tyrosine hydroxylase protein was significantly decreased. | [1] |

| Pregnant Spontaneously Hypertensive Rats (SHR) | 2% L-arginine solution in drinking water (ad libitum) | 20 days | - Significant decrease in mean blood pressure compared to untreated SHR. | [2][3] |

| Dahl Salt-Sensitive (DSS) Rats on high salt diet | 1.25 g/L in drinking water | 4 weeks | - Prevented the development of hypertension and nephrosclerosis. | [4] |

| Hypercholesterolemic Rabbits | 3% L-arginine in drinking water | 4 weeks | - Significantly increased plasma nitrite (B80452) levels. - Significantly fewer fatty streak lesions in coronary arteries compared to the untreated group. | [5][6] |

| Isoproterenol-induced Myocardial Infarction (MI) in Rats | L-arginine pre-intervention | Not specified | - Significantly lower cardiac markers, oxidative stress, inflammation, and apoptosis compared to the MI group without pre-intervention. | [7] |

Experimental Protocols

-

Spontaneously Hypertensive Rat (SHR) Model:

-

Animals: Male SHRs and normotensive Wistar Kyoto (WKY) rats (control), typically aged 16-18 weeks.

-

Intervention: L-arginine is dissolved in the drinking water at a specified concentration (e.g., 10 g/L or a 2% solution). The solution is provided ad libitum.

-

Blood Pressure Measurement: Blood pressure is measured non-invasively using tail-cuff plethysmography at baseline and at the end of the study period.

-

Tissue Analysis: At the end of the study, animals are euthanized, and heart tissue is collected for analysis, such as Western blotting for specific proteins like tyrosine hydroxylase. Plasma is collected for measuring L-arginine levels.

-

-

Hypercholesterolemia-Induced Atherosclerosis Rabbit Model:

-

Animals: Male New Zealand white rabbits.

-

Diet: Animals are fed a high-cholesterol diet (e.g., 1% cholesterol) to induce hypercholesterolemia and atherosclerosis.

-

Intervention: A treatment group receives L-arginine in their drinking water (e.g., 3%).

-

Biomarker Analysis: Blood samples are collected at baseline and throughout the study to measure plasma lipids, von Willebrand factor (vWF), and nitrite levels.

-

Histopathological Analysis: After the study period, the animals are euthanized, and the coronary arteries are dissected for histopathological examination to quantify the area of fatty streak lesions.

-

Wound Healing

Arginine is a precursor for proline and polyamines, which are essential for collagen synthesis and cell proliferation, respectively, both critical processes in wound healing.

Quantitative Data from Preclinical Wound Healing Studies

| Animal Model | Arginine Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |

| Wistar Rats (abdominal wall incision) | Intraperitoneal administration | Not specified | - Significantly higher microvascular density (p=0.0008). - Higher percentage of type I collagen (p=0.0064). - Improved granulation tissue formation (p=0.0007) and wound edge re-epithelialization (p=0.0074). | [8] |

| Scald-burned Rats | Arginine-supplemented diet | Not specified | - Markedly greater nitrogen balance compared to the control group. - Significantly higher whole-body protein turnover rate and fractional protein synthesis rates in tissue. | [9] |

Experimental Protocols

-

Incisional Wound Healing Model in Rats:

-

Animals: Wistar rats.

-

Wound Creation: A full-thickness incision is made on the abdominal wall.

-

Intervention: Animals in the treatment group receive arginine via a specified route (e.g., intraperitoneal injection).

-

Tissue Analysis: After a set period, the animals are euthanized, and the wound tissue is excised.

-

Histological Analysis: The tissue is analyzed for microvascular density, collagen deposition (e.g., using Picrosirius red staining to differentiate collagen types), and formation of granulation tissue.

-

Biochemical Analysis: Tissue can be analyzed for hydroxyproline (B1673980) content as an indicator of collagen deposition.

-

Immunomodulation

Arginine plays a crucial role in the function of immune cells, particularly T-cells.

Quantitative Data from Preclinical Immunomodulation Studies

| Animal Model | Arginine Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |

| Lipopolysaccharide (LPS)-induced intestinal inflammation in mice | Enteral nutrition with L-arginine | Not specified | - Improved characteristics of diabetic intestinal inflammation. - Potential modulation of the mTOR signaling pathway in CD4+ T cells. | [10][11] |

| Healthy Adult Cats | High-protein diet with arginine supplementation (+50, 75, 100% of basal diet) | 11 days per treatment period | - Quadratic effect on mitogen-stimulated proliferative activity of blood leukocytes (P = .02). | [12] |

Experimental Protocols

-

LPS-Induced Inflammation Model in Mice:

-

Animals: Mice.

-

Inflammation Induction: A single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 5 mg/kg) is administered to induce an inflammatory response.

-

Intervention: Treatment groups receive enteral nutrition formulas containing L-arginine.

-

Analysis: Intestinal tissue is collected for histological examination of morphology. Immune cell populations (e.g., CD4+ T lymphocytes) and cytokine levels are analyzed to assess the immunomodulatory effects.

-

Cancer

The role of arginine in cancer is complex. While some studies suggest arginine deprivation as a therapeutic strategy for certain tumors, others indicate that arginine supplementation can enhance anti-tumor immunity.

Quantitative Data from Preclinical Cancer Studies

| Animal Model | Arginine Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |

| CT26 Colon Carcinoma-bearing Mice | Oral supplementation of L-arginine (30 mg/mouse) with cyclophosphamide (B585) (CP) and anti-PD-1 antibody | Daily | - Significantly increased proportions of tumor peptide-specific CD8+ T cells in tumor-draining lymph nodes. - Increased number of cured mice. | [13] |

Experimental Protocols

-

Syngeneic Tumor Model in Mice:

-

Animals: Mice (e.g., BALB/c).

-

Tumor Inoculation: Mice are subcutaneously inoculated with tumor cells (e.g., CT26 colon carcinoma cells).

-

Intervention: Once tumors are established, mice are treated with a combination therapy, which may include chemotherapy (e.g., cyclophosphamide), immunotherapy (e.g., anti-PD-1 antibody), and L-arginine supplementation (e.g., daily oral gavage).

-

Tumor Growth Monitoring: Tumor volume is measured regularly.

-

Immunological Analysis: At the end of the study, spleens and tumor-draining lymph nodes are harvested to analyze the populations of immune cells, such as CD8+ T cells, by flow cytometry.

-

Conclusion

Preclinical studies provide substantial evidence for the therapeutic potential of arginine supplementation across a range of disease models, including cardiovascular diseases, impaired wound healing, and conditions requiring immunomodulation. The primary mechanism of action is linked to its role as a substrate for nitric oxide synthesis, which is crucial for vasodilation and blood flow regulation. Furthermore, its metabolic products, such as polyamines and proline, are vital for tissue repair and cell growth. The data from various animal models, although promising, highlight the need for further research to optimize dosing, administration routes, and to fully elucidate the therapeutic windows for different conditions. The use of this compound may offer advantages in terms of bioavailability, and future preclinical studies should aim to directly compare different arginine salts to determine their relative efficacy. This guide serves as a foundational resource for scientists and researchers in the development of arginine-based therapeutic strategies.

References

- 1. l-arginine supplementation reduces cardiac noradrenergic neurotransmission in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of L-arginine oral supplements in pregnant spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. The antihypertensive effect of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early prevention by L-Arginine attenuates coronary atherosclerosis in a model of hypercholesterolemic animals; no positive results for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early prevention by L-Arginine attenuates coronary atherosclerosis in a model of hypercholesterolemic animals; no positive results for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In an experimental myocardial infarction model, L-arginine pre-intervention may exert cardioprotective effects by regulating OTULIN levels and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Arginine and Wound Healing | Article | NursingCenter [nursingcenter.com]

- 10. Immunomodulatory Effects of L-Arginine-Modified Silkworm Pupae Protein Enteral Nutrition on Murine Intestinal Morphology and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of arginine and ornithine supplementation to a high-protein diet on selected cellular immune variables in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Supplementation of l‐arginine boosts the therapeutic efficacy of anticancer chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cellular Function: An In-depth Technical Guide to Arginine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine, a semi-essential amino acid, stands as a critical nexus in a multitude of physiological and pathological processes. Its metabolism gives rise to a diverse array of bioactive molecules that are fundamental to cellular signaling, proliferation, and host defense. The intricate and interconnected biochemical pathways involving arginine and its derivatives are of paramount interest to researchers and drug development professionals, offering a wealth of potential therapeutic targets for a range of diseases, including cardiovascular disorders, immunological dysfunctions, and cancer. This technical guide provides a comprehensive overview of the core biochemical pathways involving arginine, presenting quantitative data, detailed experimental protocols, and visual representations of the key metabolic routes and workflows to facilitate a deeper understanding and further investigation in this dynamic field.

Core Biochemical Pathways of Arginine Metabolism

Arginine serves as the primary substrate for several key enzymatic pathways, each leading to the production of molecules with distinct biological functions. The major metabolic fates of arginine are governed by the activity of two principal enzymes: nitric oxide synthase (NOS) and arginase. These enzymes compete for their common substrate, and the balance of their activities is crucial in determining the physiological outcome in various cell types and conditions.

The Nitric Oxide Synthase (NOS) Pathway

The nitric oxide synthase (NOS) family of enzymes catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[1][2] NO is a highly reactive gaseous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[2] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.[3]

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to inflammatory stimuli, producing large amounts of NO for host defense.[3]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium, it is crucial for maintaining vascular tone and health.[3]

The catalytic activity of NOS isoforms is dependent on various cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).

The Arginase Pathway and its Downstream Metabolites

Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335).[4] This pathway is a critical component of the urea cycle in the liver for the detoxification of ammonia, but it is also active in various peripheral tissues where it regulates arginine availability and produces precursors for other important biomolecules. There are two main isoforms of arginase:

-

Arginase I (ARG1): A cytosolic enzyme highly expressed in the liver.

-

Arginase II (ARG2): A mitochondrial enzyme found in various tissues, including the kidneys and prostate.

The ornithine produced by arginase can be further metabolized into proline, glutamate, and polyamines, which are essential for cell proliferation, collagen synthesis, and tissue repair.

Creatine Synthesis Pathway

Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. Its synthesis is a two-step process that begins with arginine.

-

Arginine:glycine amidinotransferase (AGAT): This enzyme, primarily active in the kidneys, catalyzes the transfer of a guanidino group from arginine to glycine, forming guanidinoacetate (GAA) and ornithine.

-

Guanidinoacetate N-methyltransferase (GAMT): In the liver, GAMT methylates GAA, using S-adenosyl methionine (SAM) as the methyl donor, to produce creatine.

Agmatine (B1664431) and Polyamine Synthesis Pathway

An alternative route for polyamine synthesis involves the decarboxylation of arginine to agmatine by arginine decarboxylase (ADC). Agmatine can then be converted to putrescine by agmatinase (AGMAT), which then enters the polyamine synthesis pathway.

Quantitative Data on Arginine Metabolism

The following tables summarize key quantitative data related to arginine metabolism, providing a reference for researchers in the field.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Arginine Metabolism

| Enzyme | Isoform | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Arginase | Rat Liver (Mn2+-activated) | L-Arginine | 1.7 mM | Not specified | Rat Liver | [4] |

| Nitric Oxide Synthase | nNOS (bovine brain) | Oxygen | 23.2 ± 2.8 µM | Not specified | Bovine Brain | [5] |

| Nitric Oxide Synthase | eNOS (bovine aortic endothelial) | Oxygen | 7.7 ± 1.6 µM | Not specified | Bovine Aortic Endothelial Cells | [5] |

| Nitric Oxide Synthase | iNOS (RAW 264.7 macrophages) | Oxygen | 6.3 ± 0.9 µM | Not specified | Murine Macrophages | [5] |

| Nitric Oxide Synthase | eNOS (isolated enzyme) | L-Arginine | ~3 µM | Not specified | General | [6] |

Table 2: Plasma Concentrations of Arginine and its Derivatives in Healthy Humans

| Metabolite | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | 2.5th Percentile (µmol/L) | 97.5th Percentile (µmol/L) | Reference |

| L-Arginine | 77.4 | 18.2 | 41.0 | 114 | [7][8] |

| Asymmetric Dimethylarginine (ADMA) | 0.53 | 0.12 | Not specified | Not specified | [7] |

| L-Arginine:ADMA Ratio | 150 | 38 | 74.3 | 225 | [7][8] |

| Homoarginine | 1.89 (median) | Not applicable | Not specified | Not specified | [9] |

Table 3: Intracellular Concentrations of Arginine Metabolites in Human Breast Cell Lines (nmol/mg protein)

| Metabolite | MCF-12A (Normal) | MCF-7 (Luminal A) | T-47D (Luminal A) | BT-474 (Luminal B) | SK-BR-3 (HER2+) | MDA-MB-231 (TNBC) |

| L-Arginine | ~1.8 | ~2.5 | ~2.2 | ~2.0 | ~1.5 | ~1.9 |

| L-Ornithine | ~0.2 | ~0.4 | ~0.3 | ~0.35 | ~0.25 | ~0.3 |

| L-Citrulline | ~0.05 | ~0.08 | ~0.06 | ~0.07 | ~0.04 | ~0.05 |

| ADMA | ~0.004 | ~0.006 | ~0.005 | ~0.005 | ~0.003 | ~0.004 |

| SDMA | ~0.001 | ~0.0015 | ~0.0012 | ~0.0013 | ~0.0008 | ~0.001 |

| Data estimated from graphical representation in M. Sc. thesis by Grube et al., as presented in a ResearchGate figure.[10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of arginine metabolism. Below are methodologies for key experiments.

Quantification of Arginine and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of arginine and its derivatives in biological samples.

Methodology:

-

Sample Preparation:

-

For plasma samples, use 25-50 µL. For cell culture, lyse approximately 1x106 cells.

-

Spike the sample with a known concentration of stable isotope-labeled internal standards (e.g., 13C6-L-arginine, d7-ADMA).

-

Precipitate proteins by adding a 3-10 fold volume of cold acetonitrile (B52724) or methanol.

-

Vortex and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis. The supernatant can be dried down and reconstituted in the mobile phase.

-

-

Liquid Chromatography:

-

Use a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column.

-

Employ a gradient elution using a mobile phase system, for example, consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor/product ion transitions for each analyte and internal standard should be optimized. Examples of MRM transitions (m/z) are:

-

L-Arginine: 175.1 -> 70.0

-

L-Ornithine: 133.1 -> 70.0

-

L-Citrulline: 176.1 -> 159.0

-

ADMA/SDMA: 203.2 -> 46.1

-

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations.

-

Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the standard curve.

-

Arginase Activity Assay (Colorimetric)

This assay measures the activity of arginase by quantifying the amount of urea produced.

Methodology:

-

Sample Preparation:

-

Homogenize tissue (e.g., 10 mg) or lyse cells (e.g., 1x106) in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

If samples contain high levels of urea, it should be removed using a 10 kDa spin column.[11]

-

-

Arginase Reaction:

-